molecular formula C5H8N2O B061940 2-(1H-pyrazol-4-yl)ethanol CAS No. 180207-57-2

2-(1H-pyrazol-4-yl)ethanol

Cat. No. B061940
M. Wt: 112.13 g/mol
InChI Key: YVQFZSHMTCZYMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-4-yl)ethanol involves recyclization reactions and efficient approaches leveraging Brønsted acid-initiated reactions with hydrazines or hydroxylamine, showing versatility in synthesizing pyrazole derivatives (Ivonin et al., 2020); (Chagarovskiy et al., 2016).

Molecular Structure Analysis

Novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles synthesized from ethanol under basic conditions reveal the complex molecular structure through X-ray crystallography, showcasing the intricate geometry of pyrazole derivatives (Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 2-(1H-pyrazol-4-yl)ethanol display a rich diversity, including oxidation reactions leading to various derivatives and elucidating the compound's reactivity towards different conditions and substrates (Ivonin et al., 2020).

Physical Properties Analysis

The physical properties of 2-(1H-pyrazol-4-yl)ethanol derivatives, such as solvate formations and crystalline structures, have been extensively studied, revealing significant insights into the compound's behavior under various environmental conditions (Rahman et al., 2016).

Scientific Research Applications

Synthesis of Bioactive Chemicals

  • Field : Organic Chemistry
  • Application : Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Method : Various strategies are used for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
  • Results : The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Pharmacological Applications

  • Field : Pharmacology
  • Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They exhibit various biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
  • Method : The biological activities of pyrazoles are often evaluated using in vitro and in vivo assays .
  • Results : Pyrazole derivatives have shown promising results in various pharmacological screenings .

Antileishmanial Activity

  • Field : Medicinal Chemistry
  • Application : Certain pyrazole derivatives have shown potent in vitro antipromastigote activity .
  • Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound .
  • Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

The safety data sheet for “2-(1H-pyrazol-4-yl)ethanol” advises avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-4-yl)ethanol”, is an important area of organic chemistry . These compounds have shown diverse and valuable synthetical, biological, and photophysical properties , suggesting potential future applications in various fields.

properties

IUPAC Name

2-(1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFZSHMTCZYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401640
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yl)ethanol

CAS RN

180207-57-2
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SP Ivonin, EB Rusanov, DM Volochnyuk - Chemistry of Heterocyclic …, 2020 - Springer
An efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines is …
Number of citations: 7 link.springer.com
V Bavetsias, RM Lanigan, GF Ruda… - Journal of medicinal …, 2016 - ACS Publications
We report the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization, guided by structure-based design, to give 8-(1H-pyrazol-3-yl)…
Number of citations: 95 pubs.acs.org

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